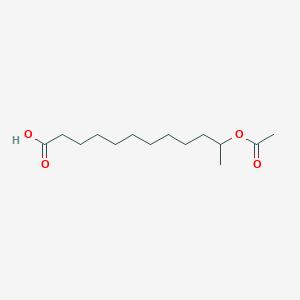
11-(Acetyloxy)dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Acetyloxy)dodecanoic acid typically involves the esterification of dodecanoic acid. One common method is the reaction of dodecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the acetoxy derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of heterogeneous catalysts can improve the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 11-(Acetyloxy)dodecanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield dodecanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form dodecanedioic acid.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, forming 11-hydroxydodecanoic acid.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) under mild heating.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Hydrolysis: Dodecanoic acid and acetic acid.
Oxidation: Dodecanedioic acid.
Reduction: 11-Hydroxydodecanoic acid.
Aplicaciones Científicas De Investigación
11-(Acetyloxy)dodecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial properties and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 11-(Acetyloxy)dodecanoic acid largely depends on its chemical structure and the functional groups present. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the dodecanoic acid backbone can interact with lipid membranes, potentially disrupting microbial cell walls and exhibiting antimicrobial activity.
Comparación Con Compuestos Similares
Dodecanoic Acid (Lauric Acid): A saturated fatty acid with antimicrobial properties.
11-Hydroxydodecanoic Acid: A hydroxylated derivative of dodecanoic acid.
Dodecanedioic Acid: An oxidized form of dodecanoic acid used in the production of polymers.
Uniqueness: 11-(Acetyloxy)dodecanoic acid is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific reactions and interactions that are not possible with the parent dodecanoic acid or its other derivatives.
Propiedades
Número CAS |
110220-84-3 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
11-acetyloxydodecanoic acid |
InChI |
InChI=1S/C14H26O4/c1-12(18-13(2)15)10-8-6-4-3-5-7-9-11-14(16)17/h12H,3-11H2,1-2H3,(H,16,17) |
Clave InChI |
GFFJYWAAJPSORU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCCC(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


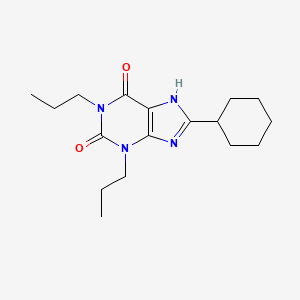
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
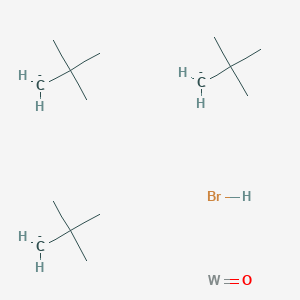
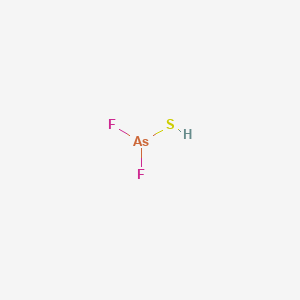
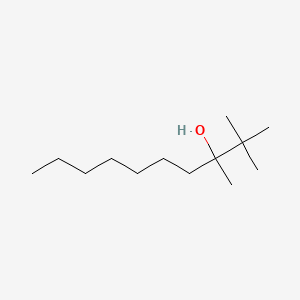
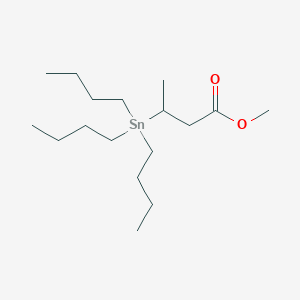
![2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane](/img/structure/B14324270.png)
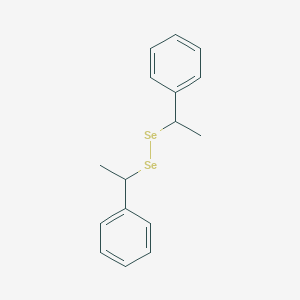
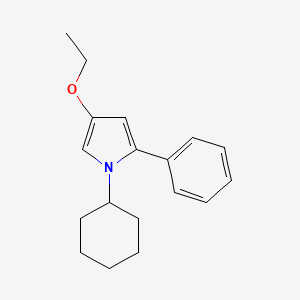


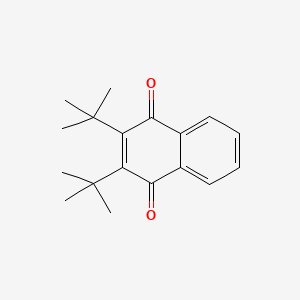
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)

